Product packaging for N-benzylpyridin-3-amine(Cat. No.:CAS No. 114081-08-2)

N-benzylpyridin-3-amine

Cat. No.: B049890
CAS No.: 114081-08-2
M. Wt: 184.24 g/mol
InChI Key: SQMRJGGCCLWSQR-UHFFFAOYSA-N
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Description

N-benzylpyridin-3-amine is a valuable chemical scaffold in medicinal chemistry and chemical biology research. This compound features a pyridine ring, a privileged structure in drug discovery, linked to a benzyl group via an amine bridge, creating a versatile molecular framework for further derivatization. Its primary research application lies in its role as a key synthetic intermediate and building block for the development of novel pharmacologically active compounds, particularly those targeting kinase enzymes and other adenosine triphosphate (ATP)-binding proteins. Researchers utilize this compound to construct more complex molecules, exploring structure-activity relationships (SAR) to optimize potency, selectivity, and physicochemical properties. The electron-deficient pyridin-3-amine moiety can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the benzyl group contributes to lipophilicity and potential π-π stacking interactions. This compound is of significant interest in the synthesis of libraries for high-throughput screening (HTS) and in fragment-based drug design (FBDD) campaigns aimed at identifying new lead compounds for various therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B049890 N-benzylpyridin-3-amine CAS No. 114081-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-8,10,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMRJGGCCLWSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304531
Record name N-(Phenylmethyl)-3-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114081-08-2
Record name N-(Phenylmethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114081-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-3-pyridinamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Benzylpyridin 3 Amine and Its Derivatives

Established Synthetic Pathways to N-Benzylpyridin-3-amine

The construction of the N-benzyl bond to the 3-aminopyridine (B143674) core can be achieved through several strategic approaches. These methods range from modern transition metal-catalyzed reactions to classical organic transformations, each offering distinct advantages in terms of scope, efficiency, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient routes to N-aryl and N-alkyl amines. rsc.orgresearchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or pseudohalides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-arylamine and regenerate the active catalyst. libretexts.orgyoutube.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are highly effective at promoting the key steps of the catalytic cycle. youtube.com Bidentate phosphine ligands like BINAP and DPPF have also proven effective, particularly for coupling primary amines. wikipedia.org

An example of this methodology is the synthesis of a 3-pyridyl analog where 3-bromopyridine (B30812) is coupled with an appropriate amine in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a ligand like (±)-BINAP, with a base like NaOtBu in a suitable solvent like toluene (B28343). nih.gov

Table 1: Key Features of Buchwald-Hartwig Amination

FeatureDescription
Catalyst Typically a Palladium(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand.
Ligands Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) or bidentate phosphines (e.g., BINAP, DPPF). wikipedia.orgyoutube.com
Reactants Aryl or heteroaryl halides/triflates and a primary or secondary amine.
Base A non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org
Mechanism Involves oxidative addition, amine coordination/deprotonation, and reductive elimination. libretexts.org

Ruthenium-catalyzed N-alkylation via the "hydrogen borrowing" or "hydrogen transfer" methodology represents an atom-economical and environmentally benign approach to amine synthesis. arabjchem.orgresearchgate.net This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. arabjchem.org The general mechanism involves the ruthenium catalyst temporarily "borrowing" hydrogen from the alcohol to form a metal-hydride species and an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to afford the N-alkylated amine, regenerating the catalyst in the process. researchgate.netrsc.org

Various ruthenium complexes have been shown to be effective catalysts for this transformation, including [RuCl₂(p-cymene)]₂ and RuCl₂(PPh₃)₃. rsc.orgacs.org The choice of catalyst and reaction conditions can influence the selectivity towards mono- or di-alkylation. acs.org For instance, the N-alkylation of heteroaromatic amines like 2-aminopyridine (B139424) with ethanol (B145695) can be controlled to favor the mono- or di-ethylated product by selecting the appropriate ruthenium catalyst. acs.org This methodology has been successfully applied to the N-alkylation of anilines with primary carbohydrate alcohols, demonstrating its utility in complex molecule synthesis. rsc.org

Table 2: Ruthenium Catalysts for N-Alkylation

CatalystSubstratesProduct SelectivityReference
[RuCl₂(p-cymene)]₂/dppfAnilines and primary carbohydrate alcoholsN-alkylated aminosugars rsc.org
RuCl₂(PPh₃)₃2-Aminopyridine and ethanolPredominantly N,N-diethylamino)pyridine acs.org
Ru(cod)(cot)2-Aminopyridine and ethanolPredominantly N-ethylamino)pyridine acs.org

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines, including this compound. masterorganicchemistry.comyoutube.com The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, this would typically involve the reaction of 3-aminopyridine with benzaldehyde (B42025). A key advantage of this method is that it avoids the over-alkylation often observed in direct alkylation with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction of the imine intermediate. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comlibretexts.org In some cases, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed. mdpi.com

A specific protocol for the reductive amination of 3-amino-4-halopyridines has been developed, highlighting the utility of this method for substituted pyridines. nih.gov This procedure can be particularly useful for amines that are less nucleophilic, where stronger acids may be needed to facilitate imine formation. nih.gov

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄)Can reduce both the imine and the starting carbonyl. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comlibretexts.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent, often used as an alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd/C)An effective method for imine reduction. mdpi.com

Nucleophilic Substitution Reactions

The synthesis of this compound can also be achieved through nucleophilic substitution, where the amino group of 3-aminopyridine acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source, such as benzyl halide. savemyexams.comlibretexts.org However, a significant drawback of this direct alkylation approach is the potential for over-alkylation. libretexts.orglibretexts.org The initially formed primary amine can act as a nucleophile itself, reacting with further molecules of the benzyl halide to produce the secondary, tertiary, and even quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org

To favor the formation of the desired primary amine, a large excess of the starting amine (in this case, 3-aminopyridine) can be used. savemyexams.com

A related, more specialized method involves the nucleophilic addition of an amine to a highly reactive intermediate like 2,3-pyridyne. nih.gov In such reactions, the amine attacks one of the positions of the strained triple bond. Studies have shown that for 2,3-pyridyne, nucleophilic attack by amines occurs exclusively at the 2-position. nih.gov

Quaternary Ammonium Salt Reduction Pathways

An alternative synthetic route involves the initial formation of a quaternary ammonium salt, followed by its reduction. google.com For the synthesis of N-benzyl-3-aminopyridine derivatives, this would entail the reaction of 3-aminopyridine with a benzyl halide to form the N-benzylpyridinium salt. This quaternization reaction is often carried out in polar solvents. googleapis.comgoogle.com

The subsequent reduction of the pyridinium (B92312) salt to the corresponding piperidine (B6355638) derivative can be achieved through catalytic hydrogenation. google.com For example, the synthesis of N-benzyl-3-piperidinol has been accomplished by first reacting 3-hydroxypyridine (B118123) with benzyl chloride to generate the N-benzyl-3-hydroxypyridinium quaternary ammonium salt. This salt is then catalytically reduced using a nickel-based catalyst under moderate hydrogen pressure to yield N-benzyl-3-piperidinol. google.com This method provides a pathway to saturated heterocyclic derivatives of this compound.

Emerging Synthetic Strategies and Methodological Innovations

Recent years have witnessed a surge in the development of novel synthetic methodologies that offer significant advantages over traditional approaches, including improved efficiency, selectivity, and environmental compatibility. These emerging strategies are poised to revolutionize the synthesis of N-benzyl amine scaffolds, including this compound.

Biocatalytic Synthesis Utilizing Imine Reductases for N-Benzyl Amine Scaffolds

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for amine synthesis. researchgate.net Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines, and can be employed in the reductive amination of carbonyl compounds. researchgate.netresearchgate.net This enzymatic approach offers mild reaction conditions, high enantioselectivity, and reduced environmental impact. researchgate.net

The synthesis of N-benzyl amines can be achieved through the reductive amination of benzaldehyde with a suitable amine, catalyzed by an IRED. For instance, the reductive amination of ketones with various amines, including aminopyridines, has been successfully demonstrated using a library of IREDs. researchgate.net Researchers have engineered IREDs, such as the one from Mesorhizobium sp. (MesIRED), to enhance their activity and selectivity for the synthesis of N-benzyl cyclo-tertiary amines. researchgate.net Through rational design and mutagenesis, mutants with significantly improved conversion rates for the synthesis of compounds like N-benzylpiperidine have been developed. researchgate.net This highlights the potential for creating tailored biocatalysts for the efficient synthesis of this compound. The use of whole-cell biocatalysts co-expressing the IRED and a cofactor regeneration system, such as glucose dehydrogenase (GDH), further enhances the practical applicability of this method by avoiding the need for costly enzyme purification. researchgate.net

Table 1: Engineered Imine Reductase Performance in N-Benzyl Amine Synthesis researchgate.net

EntryEnzyme VariantSubstratesProductConversion (%)
1Wild-Type MesIREDBenzaldehyde, PyrrolidineN-Benzylpyrrolidine23.7
2MesIRED V212A/I213V (M1)Benzaldehyde, PyrrolidineN-Benzylpyrrolidine74.3
3Wild-Type MesIREDBenzaldehyde, PiperidineN-Benzylpiperidine22.8
4MesIRED V212A/I177A/A241I (M2)Benzaldehyde, PiperidineN-Benzylpiperidine66.8

Diversity-Oriented Synthesis (DOS) and Parallel Synthesis Techniques

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules to explore new areas of chemical space and identify novel bioactive compounds. cam.ac.ukmdpi.com Parallel synthesis, a related strategy, focuses on the simultaneous preparation of a library of analogs for rapid structure-activity relationship (SAR) studies. researchgate.net These approaches are particularly valuable for the efficient discovery and optimization of drug candidates based on the this compound scaffold.

The synthesis of substituted pyridines, the core of this compound, is amenable to DOS and parallel synthesis strategies. For example, a five-step diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides has been developed, showcasing the potential for creating libraries of complex pyridine (B92270) derivatives. nih.gov Similarly, parallel solution-phase synthesis has been employed to generate libraries of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrating the feasibility of applying these techniques to complex heterocyclic systems. researchgate.net A one-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, which involves the coupling of various amidines, carboxylic acids, and hydrazines, further illustrates the power of these methods in rapidly generating diverse molecular entities. mdma.ch By adapting these strategies, large libraries of this compound derivatives with variations in both the pyridine and benzyl moieties could be efficiently synthesized for biological screening.

Metal and Base-Free Alkylation of Amines with Alcohols

The N-alkylation of amines with alcohols is a highly atom-economical and environmentally benign process, as water is the only byproduct. rsc.org While many methods rely on transition metal catalysts, there is a growing interest in developing metal- and base-free alternatives to avoid metal contamination of the final products and simplify purification.

Recent advancements have shown that the alkylation of amines with alcohols can be achieved under catalyst- and base-free conditions, or with simple, non-metallic promoters. For example, a transition metal-free, iodine-catalyzed approach for the N-alkylation of amines with alcohols has been reported. beilstein-journals.org Another strategy involves the use of pyridinium salts of phenacyl bromides for the metal-free synthesis of amides and esters via C-C bond cleavage, which could potentially be adapted for N-alkylation. acs.org These methods offer a more sustainable and cost-effective route to this compound and its derivatives, avoiding the drawbacks associated with metal catalysts.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-N bonds by activating otherwise inert C-H bonds. acs.org This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy. acs.org

The C-H functionalization of pyridines is a well-established field, and these methods can be applied to the synthesis of this compound. nih.gov For instance, palladium-catalyzed direct benzylation of pyridine N-oxides with toluene derivatives has been reported. nih.govmit.edu This reaction proceeds via a cross-dehydrogenative coupling mechanism and offers a direct route to 2-benzylpyridine (B1664053) N-oxides, which can then be deoxygenated to the corresponding benzylpyridines. mit.edu While this has been demonstrated for the 2-position, similar strategies could potentially be developed for the functionalization of the pyridine ring in 3-aminopyridine derivatives. Furthermore, mechanistic studies have shown that the formal C(sp3)-H activation of benzylic amines can proceed through a C(sp2)-H activation pathway involving an imine intermediate, which opens up new avenues for the alkylation of benzylic C-H bonds. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

The efficient synthesis of this compound often relies on catalytic methods, and the optimization of reaction conditions and catalyst systems is crucial for achieving high yields and selectivity. The primary routes for this transformation include the N-alkylation of 3-aminopyridine with benzyl alcohol or a benzyl halide, and the reductive amination of benzaldehyde with 3-aminopyridine.

The N-alkylation of 3-aminopyridine with benzyl alcohol has been achieved using various transition metal catalysts. A cobalt-catalyzed N-alkylation has been reported, providing this compound in good yield. nih.gov Ruthenium complexes have also proven to be effective catalysts for the N-alkylation of aminopyridines with alcohols. mit.edufrontiersin.org For example, a ruthenium-based procedure enables the N-alkylation of aromatic and heteroaromatic primary amines with a wide range of primary alcohols in excellent yields. mit.edu Palladium catalysts supported on iron oxide have also been used for the N-alkylation of amines with alcohols in the absence of a base, affording this compound in 96% yield. rsc.org

Reductive amination is another key strategy. acs.org The reductive amination of 3-aminopyridine with benzaldehyde has been shown to proceed in good yield. nih.gov However, the low nucleophilicity of 3-aminopyridine can sometimes hinder imine formation. nih.govrug.nl To overcome this, protocols using stronger acids or activating agents like TMSOTf have been developed to facilitate the reaction. nih.gov

Table 2: Optimization of Reaction Conditions for N-Alkylation of 3-Aminopyridine with Benzyl Alcohol nih.govrsc.orgmit.edu

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Cobalt ComplexKOtBuToluene80Good nih.gov
Ruthenium-BNHC Complex--5098 mit.edu
Pd/Fe2O3None--96 rsc.org

Ligand Design in Catalytic Synthesis

In transition metal-catalyzed reactions, the choice of ligand plays a pivotal role in determining the catalyst's activity, selectivity, and stability. acs.org The design of ligands with specific steric and electronic properties can significantly enhance the efficiency of the catalytic synthesis of this compound.

For palladium-catalyzed amination reactions, such as the coupling of 3-halopyridines with benzylamine (B48309), biaryl phosphine ligands like CyJohnPhos and XPhos have demonstrated high efficacy. researchgate.netacs.org These bulky and electron-rich ligands promote the challenging C-N bond formation with heteroaryl chlorides. The bidentate nature of some ligands can also prevent catalyst deactivation by basic heterocycles like pyridine.

In ruthenium-catalyzed N-alkylation of aminopyridines with alcohols, N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines. researchgate.netmit.edu Ruthenium complexes bearing benzimidazole-based NHC ligands have shown excellent catalytic activity at low temperatures. mit.edu The electronic properties of the ligand, such as the presence of electron-donating or withdrawing groups, can be tuned to optimize the catalytic performance. researchgate.net Similarly, ruthenium complexes with α-diimine ligands have been successfully employed for the N-alkylation of 2-aminopyridine, demonstrating the versatility of ligand design in these transformations. frontiersin.org The rational design of ligands is therefore a key strategy for developing more efficient and selective catalysts for the synthesis of this compound.

Sustainable and Green Chemistry Considerations in Synthesis

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of this compound and its derivatives. mdpi.comrsc.org These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as atom economy, use of renewable feedstocks, safer solvents, and energy efficiency. acs.org The application of these sustainable strategies not only minimizes the environmental footprint but also often leads to more efficient and economically viable synthetic routes. rasayanjournal.co.in

Greener Solvents and Reaction Media

A significant focus of green synthetic chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. rasayanjournal.co.inmdpi.com Water, ionic liquids, and deep eutectic solvents are increasingly being explored for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.commdpi.com For instance, the use of a water extract of agro-waste ash (AWEs) has emerged as a novel green reaction medium. mdpi.com This approach leverages a renewable resource to create a basic, solvent, and promoter system for reactions like nitrile hydrolysis, which can be a pathway to amide precursors of amines. mdpi.comresearchgate.net Another sustainable approach involves solvent-free or neat mechanochemical grinding procedures, which have been successfully used for the synthesis of N-substituted amines, offering high efficiency and minimal waste. mdpi.com

Catalytic Approaches

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective, require milder conditions, and generate less waste compared to stoichiometric reactions. acs.org

Biocatalysis: Enzymes, operating under mild aqueous conditions, present a green alternative to traditional chemical methods for amine synthesis. mdpi.com Imine reductases (IREDs), for example, have been engineered to catalyze the reductive amination for the synthesis of N-benzyl cyclo-tertiary amines with high efficiency and selectivity. mdpi.com In one study, rational engineering of Mesorhizobium imine reductase (MesIRED) led to mutants with significantly improved conversion rates for the synthesis of compounds like N-benzylpiperidine. mdpi.com The use of whole-cell biocatalysts co-expressing the IRED and a cofactor regeneration enzyme (like glucose dehydrogenase, GDH) further enhances the sustainability of the process. mdpi.com

Table 1: Engineered Biocatalysts for N-Benzyl Cyclo-tertiary Amine Synthesis

Mutant Target Product Conversion (%) Fold Improvement vs. Wild Type
MesIRED V212A/I213V N-benzylpyrrolidine 74.3% 2.14
MesIRED V212A/I213V N-benzylpiperidine 63.4% 2.78
M2 (Multi-site mutant) N-benzylpiperidine 88.8% -

Data sourced from a study on the rational engineering of Mesorhizobium imine reductase. mdpi.com

Metal Catalysis: Transition-metal catalysis offers efficient routes for C-N bond formation. Green approaches in this area focus on using earth-abundant, less toxic metals, and developing reactions that can be run in green solvents or under aerobic conditions. Copper-catalyzed reactions, for instance, have been developed for the aerobic oxidation of benzylpyridines, using molecular oxygen from the air as the oxidant. uantwerpen.be This avoids the need for harsh and stoichiometric chemical oxidants. Similarly, Zn(II)-catalyzed multicomponent reactions in air provide a sustainable pathway to substituted pyridines from simple alcohols and an ammonia (B1221849) source, with water being the primary byproduct. researchgate.net

Energy Efficiency and Process Intensification

Minimizing energy consumption is a key principle of green chemistry. acs.org This can be achieved by designing reactions that proceed at ambient temperature and pressure. acs.org Flow chemistry represents a significant process intensification technique that often leads to better energy efficiency, improved safety, and reduced reaction times compared to batch processing. beilstein-journals.org For example, organocatalyzed aldol (B89426) reactions, which can be precursors in more complex syntheses, have seen reaction times reduced from over 40 hours in batch to just 20 minutes in a flow microreactor. beilstein-journals.org Microwave-assisted synthesis is another technique that can dramatically shorten reaction times, increase yields, and reduce waste, contributing to a greener chemical process. mdpi.comrasayanjournal.co.in

Atom Economy and Waste Reduction

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that contains a significant portion of the atoms of the starting materials. rasayanjournal.co.inresearchgate.net The development of catalytic, one-pot reactions for the synthesis of N-heterocycles improves atom economy and reduces the waste generated from intermediate purification steps. mdpi.com For example, the acceptorless dehydrogenative coupling (ADC) strategy for N-alkylation of amines with alcohols is highly atom-economical, producing only hydrogen gas and water as byproducts. rsc.org

Table 2: Comparison of Green Chemistry Metrics for Amide Bond Formation Routes

Synthetic Route Atom Economy (%) Reaction Mass Efficiency (%) Process Mass Intensity (kg waste/kg product)
Acid Chloride Route 55.4 14.1 48.6
Coupling Reagent Route 39.5 16.5 56.4
Boric Acid Catalyzed Route 89.5 60.1 6.7

This table presents a comparative analysis of different synthetic strategies for forming an amide bond, a key step in many amine syntheses. The data highlights the significant waste reduction achieved with catalytic methods over traditional stoichiometric approaches. Adapted from a study on N-benzyl-3-phenylpropanamide synthesis. walisongo.ac.id

By integrating these sustainable and green chemistry considerations, the synthesis of this compound and its derivatives can be achieved in a more environmentally responsible, efficient, and cost-effective manner.

Computational and Theoretical Investigations of N Benzylpyridin 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. While specific computational studies dedicated exclusively to N-benzylpyridin-3-amine are not extensively available in the reviewed literature, a wealth of data on closely related N-benzyl and pyridine (B92270) derivatives allows for a comprehensive theoretical characterization. Methodologies such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-31G(d) or 6-311++G(d,p) are commonly employed for these types of investigations, providing a balance between accuracy and computational cost. nih.govmdpi.compnrjournal.com

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A smaller energy gap is indicative of higher chemical reactivity and a greater propensity for intramolecular charge transfer. nih.gov

In molecules containing similar aromatic and amine functionalities, the HOMO is typically localized on the more electron-rich portions of the molecule, which act as electron-donating centers. Conversely, the LUMO is centered on the electron-deficient regions, which are prone to accepting electrons. For this compound, it is anticipated that the HOMO would be distributed across the benzylamine (B48309) moiety, while the LUMO would be predominantly located on the pyridine ring.

Theoretical calculations on analogous pyridine derivatives have demonstrated that the HOMO-LUMO energy gap can be modulated by substituent effects. acs.org For instance, in a study of various substituted pyridine derivatives, the calculated HOMO-LUMO energy gaps were found to be sensitive to the nature of the substituents on the pyridine ring. acs.org A computational study on a benzyl-hydrazinecarbodithioate derivative reported a HOMO-LUMO energy gap of -0.08657 eV, indicating high chemical reactivity. nih.gov Another study on imidazole (B134444) derivatives calculated a HOMO-LUMO gap of 4.4871 eV, suggesting high stability. irjweb.com These examples highlight the range of energy gaps that can be observed in related heterocyclic compounds.

Table 1: Representative HOMO-LUMO Energies and Gaps for Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine-6.2967-1.80964.4871
1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives (representative)--3.15 - 3.83

Note: The data presented in this table are from computational studies on molecules structurally related to this compound and are intended to be illustrative of the typical values obtained through DFT calculations. nih.govirjweb.comnih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

The N-H stretching vibration in secondary amines typically appears as a single, weak band in the 3350-3310 cm⁻¹ region. orgchemboulder.comwpmucdn.comlibretexts.org The C-N stretching vibrations for aromatic amines are generally found in the 1335-1250 cm⁻¹ range, while those for aliphatic amines are observed between 1250–1020 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, a characteristic N-H wagging vibration is expected in the 910-665 cm⁻¹ region for primary and secondary amines. orgchemboulder.com

A computational study on 2-(benzylthio)-N-{pyridinylmethylidene}anilines, which contains a pyridine ring, utilized DFT calculations to assign vibrational modes and found excellent agreement between theoretical and experimental spectra after applying scaling factors. researchgate.net Similarly, a DFT study on an N-benzyl-N-ethyl benzofuran (B130515) amine derivative successfully interpreted the experimental IR spectrum through potential energy distribution (PED) analysis. nih.gov These studies underscore the reliability of theoretical calculations in understanding the vibrational spectra of complex molecules containing benzyl (B1604629) and pyridine moieties.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3350 - 3310
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C and C=N Ring Stretching (Pyridine)1600 - 1400
C-N Stretch (Aromatic)1335 - 1250
C-N Stretch (Aliphatic)1250 - 1020
N-H Wag910 - 665

Note: This table is based on established correlations for amine and aromatic compounds and is intended as a general guide. orgchemboulder.comlibretexts.orglibretexts.org

Reactivity Site Prediction (Molecular Electrostatic Potential, MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MESP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). uni-muenchen.dewolfram.com

For this compound, the MESP map would be expected to show a region of high electron density (red) around the nitrogen atom of the pyridine ring, making it a likely site for protonation and interaction with electrophiles. The nitrogen atom of the amine group would also exhibit a negative potential. Conversely, the hydrogen atom attached to the amine nitrogen would be characterized by a positive electrostatic potential (blue), rendering it susceptible to interaction with nucleophiles.

In a study of a benzyl-hydrazinecarbodithioate derivative, the MESP analysis revealed that the negative potential was localized around the electronegative atoms, while the positive potential was situated around the hydrogen atoms. nih.gov Similarly, for imidazole, a related heterocyclic compound, the MESP clearly indicated that the unprotonated nitrogen atom is the most attractive site for a positive test charge. uni-muenchen.de These findings support the expected MESP distribution for this compound.

Thermodynamic Property Analysis

DFT calculations can be employed to predict various thermodynamic properties of a molecule, such as heat capacity, entropy, and enthalpy, as a function of temperature. pnrjournal.commdpi.com These calculations are crucial for understanding the stability of a compound and its behavior under different thermal conditions.

A study on benzyl(3-fluoro-4-morpholinophenyl)carbamate demonstrated the use of DFT to calculate its thermodynamic parameters over a temperature range of 100 to 1000 Kelvin. pnrjournal.com Similarly, thermodynamic properties for amino acids have been calculated using DFT, providing insights into their stability and reactivity. mdpi.comresearchgate.net Although specific thermodynamic data for this compound is not available, the same computational methodologies could be applied to determine its thermodynamic functions. These calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and other thermal properties.

Table 3: Representative Calculated Thermodynamic Properties for a Related Compound at 298.15 K

Thermodynamic PropertyValue
Zero-Point Vibrational Energy-
Enthalpy-
Constant Volume Heat Capacity-
Entropy-
Gibbs Free Energy-

Note: This table illustrates the types of thermodynamic data that can be obtained from DFT calculations. Specific values for this compound would require a dedicated computational study. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, particularly molecular docking, are indispensable in modern drug discovery and materials science for predicting the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. journaljpri.commdpi.com

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking simulations aim to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a protein. nih.govjournaljpri.com This information is crucial for understanding the potential biological activity of a compound and for designing new molecules with improved efficacy. Pyridine derivatives are prevalent scaffolds in medicinal chemistry and have been the subject of numerous molecular docking studies against various protein targets. mdpi.comnih.govnih.gov

While no specific molecular docking studies for this compound have been reported, studies on structurally similar compounds provide valuable insights into its potential protein-ligand interactions. For example, novel pyridine derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These studies revealed that the pyridine moiety can form crucial hydrogen bonds with key amino acid residues in the EGFR binding pocket. journaljpri.comjournaljpri.com

In another study, N-benzylpyridinium-curcumin derivatives were investigated as inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. nih.govnih.gov Docking studies showed that the N-benzylpyridinium moiety could interact with the catalytic anionic site of the enzyme. nih.gov Similarly, molecular docking of N-benzyl-3-indole derivatives against DNA gyrase B, an antibacterial target, demonstrated favorable binding energies and interactions with key amino acid residues. ekb.eg

A hypothetical docking study of this compound into a protein active site would likely reveal interactions involving both the pyridine ring and the benzylamine group. The pyridine nitrogen could act as a hydrogen bond acceptor, while the N-H group of the amine could serve as a hydrogen bond donor. The aromatic rings could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Table 4: Examples of Protein-Ligand Interactions from Docking Studies of Related Pyridine Derivatives

Ligand ClassProtein TargetKey Interacting ResiduesType of Interaction
Novel Pyridine DerivativesEGFRGlu461, Lys614, Gly615Hydrogen Bonding
N-Benzylpyridinium-Curcumin DerivativesAChE-Interaction with Catalytic Anionic Site
3-Aminocoumarin-N-benzylpyridinium ConjugatesAChEPhe338, Tyr124Hydrogen Bonding with amide linker, interactions with catalytic and peripheral anionic sites
N-Benzyl-3-Indole DerivativesDNA Gyrase B-Favorable binding energy and interactions with key amino acids

Note: This table summarizes findings from molecular docking studies on various pyridine-containing compounds to illustrate the types of interactions that could be anticipated for this compound. journaljpri.comnih.govnih.govekb.eg

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level, revealing information about conformational changes, stability, and intermolecular interactions.

For this compound, MD simulations would be crucial for understanding its dynamic behavior, particularly when interacting with a biological target such as a protein receptor. A typical simulation would involve placing the this compound molecule, either alone in a solvent (like water) or within the binding site of a target protein, and observing its trajectory over nanoseconds or even microseconds.

Key insights that could be gained from MD simulations include:

Conformational Flexibility: The simulation would reveal the preferred shapes (conformations) of the molecule, showing the rotational freedom around the bond connecting the benzyl and pyridine rings.

Binding Stability: When simulated within a protein's active site, the stability of the this compound-protein complex can be assessed. The root-mean-square deviation (RMSD) of the molecule's atoms from their initial position is often monitored; a stable, low-fluctuation RMSD suggests a stable binding mode. mdpi.com

Interaction Mapping: MD simulations can identify key amino acid residues in a target protein that form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound. Studies on similar molecules have used MD to examine structural changes within key protein residues upon inhibitor binding. nih.gov

For instance, a simulation of this compound bound to a hypothetical kinase could track the distance between the pyridine nitrogen and a key residue in the kinase's hinge region, providing insight into the strength and persistence of a critical hydrogen bond.

Structure-Activity Relationship (SAR) Studies and Drug Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the corresponding changes in efficacy, chemists can identify key chemical features—pharmacophores—responsible for the desired biological effect. For this compound, SAR studies would explore how modifications to the benzyl ring, the pyridine ring, or the linking amine group affect its activity.

SAR exploration would involve synthesizing and testing a series of analogues. For example:

Benzyl Ring Substitutions: Placing various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at different positions (ortho, meta, para) of the benzyl ring to probe steric and electronic requirements.

Pyridine Ring Modifications: Shifting the position of the nitrogen atom within the pyridine ring or adding substituents to it.

Linker Modifications: Altering the amine linker, for example, by N-methylation.

The goal is to build a qualitative model that connects specific structural changes to increases or decreases in biological activity, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.comarchivepp.comresearchgate.net These models can then be used to predict the activity of novel, unsynthesized molecules.

To build a QSAR model for this compound analogues, a dataset of compounds with known activities would be required. For each compound, a set of "molecular descriptors" is calculated. These can include:

Physicochemical Properties: Such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). nih.gov

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

3D Descriptors: Related to the molecule's shape and electrostatic field, often used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

A statistical method, such as partial least squares (PLS), is then used to generate an equation that correlates these descriptors with activity. A statistically significant QSAR model for a series of this compound derivatives might reveal, for example, that activity is positively correlated with the hydrophobicity of the benzyl ring substituent and negatively correlated with its steric bulk. Such models provide valuable guidance for rational drug design. nih.gov

Table 1: Illustrative QSAR Data for a Hypothetical Series of this compound Analogues This table presents hypothetical data to illustrate the principles of a QSAR study.

CompoundR-Group (on Benzyl Ring)LogP (Hydrophobicity)Molar Refractivity (Sterics)Observed Activity (IC50, nM)Predicted Activity (IC50, nM)
1H2.51.03520505
24-Cl3.26.03150162
34-CH33.05.65210205
44-OCH32.47.87450465
53,4-diCl3.911.068591

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govresearchgate.net

For this compound and its analogues, a ligand-based pharmacophore model could be developed if the structure of the biological target is unknown. nih.govresearchgate.net This involves superimposing a set of active molecules and identifying the common chemical features that are spatially aligned. A resulting pharmacophore model for this series might consist of:

An aromatic ring feature (from the pyridine).

A second aromatic/hydrophobic feature (from the benzyl group).

A hydrogen bond acceptor (the pyridine nitrogen).

This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active, a process known as virtual screening. dovepress.com

In Silico ADMET Prediction and Pharmacokinetic Studies

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are computational tools used to forecast these properties early in the drug discovery process, helping to reduce late-stage failures. researchgate.netresearchgate.netmdpi.com

For this compound, various ADME properties can be predicted using established computational models. These predictions are often based on the molecule's structural properties and are compared against ranges typical for orally bioavailable drugs, such as Lipinski's Rule of Five.

Absorption: Models can predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). Favorable predictions would suggest the compound is likely to be well-absorbed from the gut. The partition coefficient (logP), a measure of lipophilicity, is also a key predictor of absorption. nih.gov

Distribution: This includes predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can reduce the amount of free drug available to act on its target. BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For example, models might predict that this compound is a substrate for CYP3A4 or CYP2D6, which are common drug-metabolizing enzymes. Predicting inhibition of these enzymes is also crucial to avoid potential drug-drug interactions.

Excretion: Properties related to excretion, such as aqueous solubility (logS), can be calculated to estimate how readily the compound might be cleared from the body. nih.gov

Table 2: Illustrative In Silico ADME Prediction for this compound This table presents predicted values based on typical outputs from ADME software to illustrate the concept.

ADME PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Soluble nih.gov
Intestinal Absorption (%)92%High absorption predicted
Blood-Brain Barrier (BBB) PermeationYesPredicted to cross the BBB
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
Plasma Protein Binding (%)85%Moderate to high binding

Biological and Medicinal Chemistry Research on N Benzylpyridin 3 Amine Derivatives

Evaluation of Biological Activities and Pharmacological Profiles

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of N-benzylpyridin-3-amine have been investigated for their potential as antimicrobial agents, demonstrating varying degrees of efficacy against a range of bacterial and fungal pathogens. Studies on substituted benzylidenehydrazinylpyridinium derivatives, which incorporate the N-benzylpyridinium moiety, have revealed notable antibacterial and antifungal properties. The antimicrobial effects of these compounds are often attributed to their interaction with microbial cell membranes.

In one study, a series of these derivatives were screened against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results indicated that compounds featuring a 3-phenylpropyl chain on the pyridinium (B92312) nitrogen exhibited the highest level of antimicrobial activity, particularly against Staphylococcus aureus. mdpi.com Specifically, compound 3d from this series was identified as the most active against all tested bacterial and fungal strains. mdpi.com The antimicrobial efficacy was observed to be influenced by the length of the side chain, with longer chains correlating with increased activity. mdpi.com For instance, derivatives 2d , 3d , and 4d were found to be as effective as the standard antibiotic ceftazidime against Staphylococcus aureus. mdpi.com

The position and nature of substituents on the benzene (B151609) ring also played a role in the antimicrobial profile. Methyl-substituted derivatives in the ortho position of the benzene ring were found to be more active than their hydroxyl and methoxyl substituted counterparts. mdpi.com While these pyridinium salts demonstrated significant antibacterial properties, their antifungal activity against Candida albicans was generally lower. mdpi.com This difference in activity may be due to different mechanisms of action, such as inhibition of respiratory systems in fungi rather than cell wall disruption. mdpi.com

Further research into benzyl (B1604629) bromide derivatives has also highlighted their strong antibacterial and antifungal potential. Benzyl bromides 1a and 1c showed significant activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative bacteria. nih.gov In contrast, related ketone and chalcone derivatives showed little to no activity against the tested strains, with the exception of ketone 2c which had moderate activity against Candida albicans. nih.gov Additionally, N-benzyl and imidazole-substituted O-benzyl derivatives have been identified as potent agents against Gram-positive bacteria and Candida albicans. mdpi.com The mechanism of action for imidazole-containing heterocycles is thought to involve the disruption of intermolecular interactions within the cell membrane. mdpi.com

The synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has also yielded compounds with good activity against strains of S. aureus and B. subtilis. researchgate.net The activity was more pronounced for derivatives without substituents on the benzene ring or those with small substituents like methyl or methoxyl groups in the para-position. researchgate.net

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound Test Organism Activity Reference
Benzylidenehydrazinylpyridinium derivative 3d S. aureus, E. coli, P. aeruginosa, C. albicans Most active in the series against all tested strains mdpi.com
Benzylidenehydrazinylpyridinium derivatives 2d, 3d, 4d Staphylococcus aureus As effective as ceftazidime mdpi.com
Benzyl bromide 1a and 1c Gram-positive bacteria and fungi High activity nih.gov
Ketone 2c Candida albicans Moderate activity nih.gov
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides S. aureus, B. subtilis Good activity researchgate.net

Anticancer Activity and Anti-Proliferation Studies

This compound derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies demonstrating their potent anticancer and anti-proliferative effects across various cancer cell lines.

One area of focus has been on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. A new series of these compounds, modified with a 1-methylpiperidin-4-yl group, exhibited significantly enhanced antiproliferative activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines compared to their unmodified counterparts. nih.gov Notably, compounds 9b and 9d from this series displayed potent antiproliferative activity against four different cancer cell lines (A549, MCF7, HCT116, and PC3), with IC50 values under 5 µM, which were superior to the control drug sorafenib. nih.gov These compounds showed minimal activity against the normal human liver cell line HL7702, suggesting a degree of selectivity for cancer cells. nih.gov

In the context of colorectal cancer, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been identified as potent inhibitors of cell growth in MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. mdpi.com The anticancer action of these molecules is thought to involve the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com Structure-activity relationship (SAR) studies have revealed that the 3-amino group must remain as a primary amine for maximum efficacy. mdpi.com

Furthermore, pyrazolopyrimidine and pyrazolopyridine derivatives, which are isosteric analogs of imidazopyrimidine, have demonstrated antiproliferative effects on colorectal cancer cell lines. bau.edu.lb For instance, the compound 2-((4-(benzylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethan-1-ol showed high activity against the HCT-116 colorectal cancer cell line with an IC50 value of 4.5 µM. bau.edu.lb Another study on a novel pyrazolopyridine, DZ-BAU2021-14N, reported IC50 values of 22 µM and 19 µM against HCT-116 and HT-29 colorectal cancer cell lines, respectively. bau.edu.lb

Other research has explored the anticancer potential of new benzopyrone derivatives. Schiff's like compounds 4a, b, and c derived from a benzopyrone scaffold demonstrated good growth inhibition against several cell lines, particularly those from leukemia, non-small cell lung, CNS, and breast cancer subpanels. nih.gov Additionally, novel amide derivatives of betulonic acid have shown promise, with compound EB171 , containing an N-methylpropargyl group, showing a significant increase in activity against MCF-7 breast cancer cells and A375 and COLO 829 melanoma cells. mdpi.com

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Findings Reference
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives (9b , 9d ) A549, MCF7, HCT116, PC3 IC50 values < 5 µM, more potent than sorafenib nih.gov
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines MDA-MB-231, HCT116 Potent anti-proliferative effects mdpi.com
2-((4-(benzylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethan-1-ol HCT-116 IC50 = 4.5 µM bau.edu.lb
DZ-BAU2021-14N HCT-116, HT-29 IC50 = 22 µM and 19 µM, respectively bau.edu.lb
Benzopyrone derivatives (4a, b, c ) Leukemia, Non-small cell lung, CNS, Breast cancer Good growth inhibition nih.gov
Betulonic acid amide derivative (EB171 ) MCF-7, A375, COLO 829 Significant increase in activity mdpi.com

Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, demonstrating significant potential in the development of therapeutic agents for a range of diseases.

A notable area of research is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A series of 3-amino-6,7-dimethoxycoumarins conjugated with an N-benzylpyridinium moiety exhibited potent AChE inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov The most potent inhibitor in this series, a 2,3-difluorobenzylpyridinium-containing compound, had an IC50 value of 1.53 ± 0.01 nM. nih.gov Docking studies suggest that these compounds act as dual binding site inhibitors, with the coumarin portion binding to the peripheral anionic site and the N-benzylpyridinium residue interacting with the catalytic anionic site of the enzyme. nih.gov Similarly, N-benzyl pyridinium–curcumin derivatives have been identified as potent AChE inhibitors, with compound 7f showing an IC50 value of 7.5 ± 0.19 nM, which is more potent than the approved drugs tacrine and donepezil (B133215). nih.gov

In the realm of anticancer research, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for cancer therapy. nih.govresearchgate.net Medicinal chemistry optimization led to the discovery of compounds like ML323 , which possess nanomolar inhibitory potency against USP1/UAF1. nih.gov A strong correlation was observed between the IC50 values for USP1/UAF1 inhibition and the activity in non-small cell lung cancer cells. nih.gov

The inhibitory potential of these derivatives extends to metabolic enzymes as well. Quinoline–1,3,4-oxadiazole conjugates bearing a 1,2,3-triazole moiety have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Compound 4i , with a bromopentyl sidechain, demonstrated the strongest α-glucosidase inhibition with an IC50 of 15.85 µM, which is more potent than the reference drug acarbose. mdpi.com Kinetic studies revealed a non-competitive mode of inhibition, suggesting that these compounds are allosteric inhibitors of α-glucosidase. mdpi.com

Furthermore, coumarin derivatives linked to an N-benzyl triazole group have been synthesized and evaluated as dual inhibitors of 15-lipoxygenase (15-LOX) and butyrylcholinesterase (BuChE). frontiersin.org Compounds 8l and 8n from this series were identified as the most active BuChE and 15-LOX inhibitors and also exhibited significant neuroprotective and anti-amyloid aggregation properties. frontiersin.org

Table 3: Enzyme Inhibition by this compound Derivatives

Derivative Class Target Enzyme Key Findings Reference
3-Amino-6,7-dimethoxycoumarin-N-benzylpyridinium conjugates Acetylcholinesterase (AChE) IC50 values in the nanomolar range; most potent inhibitor had an IC50 of 1.53 ± 0.01 nM nih.gov
N-benzyl pyridinium–curcumin derivatives Acetylcholinesterase (AChE) Compound 7f had an IC50 of 7.5 ± 0.19 nM, more potent than tacrine and donepezil nih.gov
N-benzyl-2-phenylpyrimidin-4-amine derivatives USP1/UAF1 deubiquitinase Nanomolar inhibitory potency; strong correlation with anticancer activity nih.govresearchgate.net
Quinoline–1,3,4-oxadiazole conjugates α-Glucosidase Compound 4i had an IC50 of 15.85 µM, more potent than acarbose; non-competitive inhibition mdpi.com
Coumarin-N-benzyl triazole derivatives Butyrylcholinesterase (BuChE), 15-Lipoxygenase (15-LOX) Dual inhibitors with neuroprotective and anti-amyloid aggregation properties frontiersin.org

Receptor Agonist/Antagonist Studies

Research into this compound derivatives has also extended to their interactions with various receptors, particularly those in the central nervous system. A significant focus has been on the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.

Histamine H3 receptor antagonists have garnered attention for their potential therapeutic applications in a variety of neurological and psychiatric disorders. wikipedia.org These antagonists can increase the release of histamine in the brain, which in turn can trigger the release of other excitatory neurotransmitters like acetylcholine and glutamate through the stimulation of H1 receptors. wikipedia.org This mechanism underlies the stimulant and nootropic effects of H3 antagonists, making them potential candidates for treating conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy. wikipedia.org

Examples of selective histamine H3 receptor antagonists include clobenpropit, ciproxifan, and pitolisant. wikipedia.org The development of these ligands has evolved from imidazole-containing compounds, which had limitations such as inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration, to newer pharmacophores with improved properties. wikipedia.org The histamine H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist. wikipedia.org Antagonists at this receptor can block the influx of calcium, thereby inhibiting the release of neurotransmitters. wikipedia.org

In addition to the histamine H3 receptor, some derivatives have been investigated for their activity at serotonin receptors. The mechanism of action of some H3 receptor antagonists may also involve interactions with other receptors, such as the 5-hydroxytryptamine receptor 2C. drugbank.com Furthermore, the drug betahistine, used for Meniere's disease, acts as both a histamine H3 receptor antagonist and a histamine H1 receptor agonist. nih.gov This dual activity contributes to its therapeutic effects, with H3 antagonism inhibiting vestibular neurotransmission and H1 agonism having an immunoregulatory effect. nih.gov

The therapeutic potential of modulating the histamine H3 receptor is not limited to the central nervous system. These receptors are also involved in peripheral neurotransmission and can modulate functions in organs such as the stomach, where their activation can inhibit gastric acid secretion. core.ac.uk

Antioxidant Activity

Several classes of this compound derivatives have demonstrated notable antioxidant properties, highlighting their potential to mitigate oxidative stress-related cellular damage.

N-benzyl pyridinium–curcumin derivatives have been synthesized and evaluated for their antioxidant capacity. nih.gov Compounds containing vanillin moieties, in particular, exhibited antioxidant activity. nih.gov In an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures radical scavenging activity, these compounds showed moderate antioxidant effects. nih.gov For instance, compound 7f displayed a radical scavenging activity of 55.3% at a concentration of 0.5 mg/mL, while compounds 8f and 8g showed approximately 59% activity at the same concentration. nih.gov For comparison, the standard antioxidants trolox and α-tocopherol exhibited 93.9% and 90.2% scavenging activity, respectively. nih.gov

In another study, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and tested for their antioxidant properties. mdpi.comresearchgate.net These compounds were evaluated for their ability to inhibit soybean lipoxygenase (LOX) and scavenge various radicals. Nitrone 10c , which bears a 2,4-difluorophenyl motif, was identified as the most potent LOX inhibitor with an IC50 of 10 µM. researchgate.net Nitrones 10a and 10d , decorated with phenyl and 4-fluoro-3-methylphenyl motifs, respectively, were the most potent inhibitors of lipid peroxidation. researchgate.net

Furthermore, quaternized inulin derivatives bearing aromatic amides have shown enhanced antioxidant activities compared to pure inulin. mdpi.com These derivatives were effective in scavenging hydroxyl radicals, DPPH radicals, and superoxide radicals. mdpi.com The introduction of the aromatic amide group was a key factor in their high antioxidant activity. mdpi.com

The antioxidant potential of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of specific structural features, such as phenolic hydroxyl groups or extended conjugation, can enhance this activity.

Table 4: Antioxidant Activity of Selected this compound Derivatives

Derivative Class Assay Key Findings Reference
N-benzyl pyridinium–curcumin derivatives ABTS radical scavenging Moderate antioxidant activity; compound 7f showed 55.3% scavenging at 0.5 mg/mL nih.gov
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides Soybean lipoxygenase (LOX) inhibition Nitrone 10c was the most potent inhibitor with an IC50 of 10 µM researchgate.net
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides Lipid peroxidation inhibition Nitrones 10a and 10d were the most potent inhibitors researchgate.net
Quaternized inulin derivatives with aromatic amides Hydroxyl, DPPH, and superoxide radical scavenging Enhanced antioxidant activity compared to pure inulin mdpi.com

Investigation of Mechanism of Action and Target Engagement

The diverse biological activities of this compound derivatives are underpinned by a variety of mechanisms of action and specific molecular target engagements.

In the context of their antimicrobial effects, the primary mechanism of action for pyridinium salts is believed to be the disruption of microbial cell membranes. mdpi.com The cationic nature of the pyridinium head allows for electrostatic interactions with the negatively charged components of bacterial cell walls, leading to a loss of membrane integrity and cell viability. mdpi.com For imidazole-containing derivatives, the mechanism is thought to involve the disruption of intermolecular interactions within the cell membrane, leading to dissociation of the lipid bilayer and increased permeability. mdpi.com

The anticancer activity of these derivatives is often linked to the inhibition of key cellular processes. For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are postulated to exert their anti-neoplastic effects by inhibiting phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism. mdpi.com N-benzyl-2-phenylpyrimidin-4-amine derivatives, on the other hand, have been shown to be potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.govresearchgate.net Inhibition of this complex interferes with the DNA damage response, leading to increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cancer cell survival. nih.gov

The enzyme inhibitory properties of this compound derivatives are also well-characterized. For acetylcholinesterase (AChE) inhibitors, such as the 3-amino-6,7-dimethoxycoumarin-N-benzylpyridinium conjugates, a dual binding site mechanism has been proposed. nih.gov This involves the coumarin moiety binding to the peripheral anionic site of AChE, while the N-benzylpyridinium residue occupies the catalytic anionic site, leading to potent inhibition of the enzyme. nih.gov For α-glucosidase inhibitors, a non-competitive mode of inhibition has been established through kinetic studies, indicating that these compounds bind to an allosteric site on the enzyme rather than the active site. mdpi.com Molecular docking and dynamics simulations have provided further insights into the stable binding of these inhibitors at the allosteric site. mdpi.com

In terms of receptor interactions, histamine H3 receptor antagonists modulate neurotransmitter release by blocking the presynaptic autoreceptor. wikipedia.org The H3 receptor is a G-protein coupled receptor that, when activated, inhibits the influx of calcium, thereby reducing the release of histamine and other neurotransmitters. wikipedia.org By antagonizing this receptor, these compounds increase the synaptic levels of these neurotransmitters, leading to their stimulant and nootropic effects. wikipedia.org

The antioxidant activity of these derivatives is generally attributed to their ability to scavenge free radicals. The specific chemical features of the molecules, such as the presence of phenolic groups or the ability to delocalize electrons, contribute to their radical scavenging capacity.

Identification and Validation of Biological Targets

The this compound scaffold and its quaternized form, N-benzylpyridinium, have been identified as key pharmacophores for inhibiting enzymes critical to neurotransmission and other cellular signaling pathways.

Cholinesterases (AChE and BuChE): A primary focus of research has been on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Numerous studies have demonstrated that derivatives incorporating the N-benzylpyridinium moiety are potent inhibitors of these enzymes. nih.govfrontiersin.org For instance, a series of 3-amino-6,7-dimethoxycoumarins conjugated with an N-benzylpyridinium group exhibited powerful AChE inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.govresearchgate.net The 2,3-difluorobenzylpyridinium-containing conjugate was identified as a particularly potent inhibitor with an IC50 value of 1.53 nM. nih.govresearchgate.net Similarly, coumarin-based N-benzylpyridinium derivatives have shown high efficacy, with one compound displaying an IC50 value of 0.247 µM for AChE. ut.ac.ir

Monoamine Oxidases (MAO-A and MAO-B): MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. Inhibitors of MAO are used in the treatment of Parkinson's disease and depression. mdpi.comresearchgate.net Derivatives of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide containing an N-benzyl group have been evaluated for their inhibitory activity against both MAO-A and MAO-B. mdpi.com Certain compounds with specific substitutions on the benzyl ring, such as para-F and para-Br, showed selective and potent inhibition of MAO-A with IC50 values of 1.38 µM and 2.48 µM, respectively. mdpi.com Other related structures, such as pyridazinobenzylpiperidine derivatives, have been found to be highly selective and potent inhibitors of MAO-B. mdpi.comnih.gov Compound S5 from this class, with a 3-Cl substitution on the benzyl ring, was the most potent MAO-B inhibitor with an IC50 of 0.203 μM. nih.gov

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. unisi.it While direct this compound derivatives are less commonly cited as kinase inhibitors, related heterocyclic scaffolds that can be considered bioisosteres, such as pyrazolopyrimidines and pyrazolopyrazines, are recognized as potent kinase inhibitors. nih.govnih.gov These scaffolds are effective against targets like spleen tyrosine kinase (Syk), c-Src, and Abl kinase, which are involved in cancer and inflammatory disorders. unisi.itnih.gov

The table below summarizes the inhibitory activities of selected this compound derivatives against various biological targets.

Derivative ClassSpecific Compound ExampleTargetInhibitory Concentration (IC50)
3-Aminocoumarin-N-benzylpyridinium conjugate2,3-difluorobenzylpyridinium derivativeAChE1.53 nM nih.govresearchgate.net
4-Hydroxycoumarin-N-benzylpyridinium derivativeCompound 5lAChE0.247 µM ut.ac.ir
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamidepara-F substituted derivative (2d)MAO-A1.38 µM mdpi.com
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamidepara-Br substituted derivative (2j)MAO-A2.48 µM mdpi.com
Pyridazinobenzylpiperidine derivativeCompound S5 (3-Cl substituted)MAO-B0.203 µM nih.gov
Pyridazinobenzylpiperidine derivativeCompound S16 (2-CN substituted)MAO-B0.979 µM nih.gov

Analysis of Protein-Ligand Binding Interactions

Molecular docking and structural analysis have been instrumental in elucidating how this compound derivatives interact with their biological targets at the molecular level. nih.gov

For cholinesterase inhibitors, a "dual binding site" mechanism is frequently observed. nih.govresearchgate.net The positively charged N-benzylpyridinium moiety anchors the molecule within the enzyme's active site by interacting with the catalytic anionic site (CAS). nih.govresearchgate.net Simultaneously, other parts of the molecule, such as a coumarin or benzofuran (B130515) ring system, form interactions with the peripheral anionic site (PAS). nih.govut.ac.ir Key interactions often involve pi-pi stacking with aromatic residues like Trp82 and Tyr332 in the PAS and hydrogen bonds with residues such as Tyr124. nih.govfrontiersin.org

In the case of MAO-B inhibitors, docking studies of pyridazinobenzylpiperidine derivatives revealed that the stability of the enzyme-ligand complex is maintained through pi-pi stacking interactions with key aromatic residues, specifically Tyr398 and Tyr326, within the binding pocket. mdpi.comresearchgate.net Kinetic studies have shown that these interactions result in a competitive and reversible mode of inhibition. mdpi.com These detailed analyses of protein-ligand interactions are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

Development of this compound Scaffolds in Drug Discovery Programs

The structural and chemical properties of the this compound scaffold make it a valuable component in modern drug discovery, serving not only as a pharmacophore but also as a versatile synthetic building block.

Role as Precursors and Intermediates in Pharmaceutical Synthesis

The this compound framework is a valuable intermediate in organic synthesis due to its structural configuration, which allows for a variety of chemical reactions. evitachem.com Compounds like N-benzyl-4-methylpyridin-3-amine are utilized as building blocks for constructing more complex molecules within the pharmaceutical industry. evitachem.com

For example, the synthesis of (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine, a more complex piperidine (B6355638) derivative, uses a 1-benzyl-3-methylamino-4-methyl-pyridinium salt as a direct precursor. chemicalbook.com This precursor undergoes reduction with agents like sodium borohydride (B1222165) to yield the final piperidine structure. chemicalbook.com Similarly, N-benzyl-4-methyl-3-piperidone can be synthesized from 3-hydroxy-4-methylpyridine and benzyl chloride, which first form an N-benzyl pyridinium intermediate that is subsequently reduced and oxidized. google.com The synthesis of these complex heterocyclic systems highlights the role of N-benzyl-pyridine structures as key intermediates that enable access to diverse chemical scaffolds for drug development programs. google.com

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosterism, the strategy of substituting one part of a molecule with another that has similar physical or chemical properties, is a cornerstone of lead optimization in drug design. nih.govnih.gov This approach is used to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. researchgate.netbaranlab.org

The pyridine (B92270) ring, a core component of the this compound scaffold, is often used as a bioisostere for a phenyl group to modulate properties like solubility and metabolism. More significantly, fused heterocyclic systems containing a pyridine or pyrimidine ring are recognized as effective bioisosteres of the purine ring system found in endogenous molecules like adenine. mdpi.com

A prominent example is the pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established bioisostere of adenine. rsc.org This structural similarity allows it to function as an "ATP mimic," effectively binding to the hinge region of the ATP-binding site in various protein kinases. rsc.org This bioisosteric replacement strategy has been successfully employed to develop a multitude of potent and selective kinase inhibitors for anticancer therapy. unisi.itmdpi.com By leveraging the fundamental interactions of the adenine-like core, medicinal chemists can introduce various substituents to achieve selectivity and potency against specific kinase targets. mdpi.com

Potential for Drug Repositioning and Combination Therapy

Drug repositioning, the process of identifying new therapeutic uses for existing drugs, offers a time- and cost-effective alternative to de novo drug discovery. The diverse biological activities associated with the this compound scaffold suggest a strong potential for such strategies.

The fact that derivatives based on this scaffold can inhibit multiple, distinct targets implicated in complex multifactorial diseases opens avenues for repositioning and polypharmacology. For instance, compounds that dually inhibit both cholinesterases and monoamine oxidases could be valuable for treating neurodegenerative disorders like Alzheimer's disease, which involves multiple pathological pathways. mdpi.comfrontiersin.org This multi-target approach can be viewed as a form of combination therapy delivered in a single molecule, potentially offering superior efficacy compared to single-target agents. frontiersin.org As research continues to validate the array of biological targets for this class of compounds, opportunities may arise to reposition molecules initially developed for one indication (e.g., depression) for a completely different one (e.g., Alzheimer's disease or cancer), maximizing their therapeutic value.

Applications in Materials Science

Utilization in Polymer Synthesis and Design

The bifunctional nature of N-benzylpyridin-3-amine makes it a candidate for integration into polymeric structures. The secondary amine group can participate in polymerization reactions, such as polycondensation or as a chain-extender, to form novel polymers. Benzylamine (B48309) derivatives, in a general sense, are known to act as curing agents for epoxy resins, where they contribute to the cross-linked network, enhancing thermal and mechanical properties. sinocurechem.com Similarly, this compound could be explored as a curing agent or a monomer in the synthesis of polyamides, polyimides, or other condensation polymers.

The incorporation of the pyridyl and benzyl (B1604629) moieties into the polymer backbone would be expected to impart specific properties. The pyridine (B92270) ring can introduce sites for hydrogen bonding and potential metal coordination, influencing the polymer's solubility, thermal stability, and processability. Poly(vinyl benzyl amine) has been synthesized through the modification of poly(vinyl benzyl chloride), indicating the feasibility of incorporating benzylamine-type structures into vinyl polymers. researchgate.netgoogle.com This suggests that this compound could potentially be used to functionalize existing polymers or be converted into a vinyl monomer for polymerization.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypePotential Role of this compoundResulting Polymer Feature
PolyamidesDiamine monomer (with a dicarboxylic acid)Incorporation of pyridyl and benzyl groups in the backbone
PolyimidesDiamine monomer (with a dianhydride)Enhanced thermal stability and chemical resistance
Epoxy ResinsCuring agent/hardenerCross-linked network with nitrogen-containing functionalities
Functionalized PolymersPost-polymerization modification agentIntroduction of pendant benzyl-pyridyl-amine groups

Development of Functional Materials and Sensors

The pyridine nitrogen in this compound can act as a proton acceptor or a metal-coordinating site, making it a promising component for the development of functional materials, particularly chemical sensors. nih.gov Conjugated polymers containing pyridine rings have been shown to exhibit pH-responsive fluorescence, where the protonation and deprotonation of the pyridine nitrogen lead to observable changes in their optical properties. nih.govresearchgate.net By incorporating this compound into a polymer backbone, it may be possible to create materials that can sense changes in pH through fluorescence or colorimetric responses.

Furthermore, polymers containing pyridyl groups have been investigated as chemosensors for the detection of metal ions and other analytes. acs.orgsemanticscholar.orgrsc.org The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions, leading to a quenching or enhancement of fluorescence. rsc.org For instance, a fluorescent polymer with 2,6-bis(2-thienyl)pyridine moieties has been demonstrated as a highly efficient sensor for palladium (Pd²⁺) detection. semanticscholar.orgrsc.org The integration of this compound into such systems could offer a versatile platform for the design of new sensory materials.

Table 2: Potential Sensing Applications of Materials Functionalized with this compound

Target AnalyteSensing MechanismPotential Application
pHProtonation/deprotonation of the pyridine nitrogenEnvironmental monitoring, biological sensing
Metal IonsCoordination with the pyridine nitrogenDetection of heavy metal contaminants
Organic PollutantsHost-guest interactionsWater quality analysis

Role in Metal-Organic Frameworks (MOFs) Design and Construction

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyridine and amine functionalities of this compound make it an interesting candidate as a ligand or a modifying agent in the synthesis of MOFs. nih.gov Pyridine-containing ligands are widely used in the construction of MOFs due to the ability of the pyridine nitrogen to coordinate with a variety of metal centers. researchgate.netuniversityofgalway.ie

While this compound itself is a monodentate pyridine ligand, it could be used in mixed-ligand systems to control the dimensionality and topology of the resulting framework. researchgate.net For example, it could act as a modulating ligand, influencing the crystallization process and the final structure. Additionally, the benzylamine portion could be functionalized with other coordinating groups, such as carboxylic acids, to create a multidentate ligand suitable for forming robust 3D MOFs. rsc.org The synthesis of MOFs using ligands like tri(4-pyridylphenyl)amine demonstrates the utility of amine-centered pyridyl ligands in creating diverse framework structures. researchgate.net

Potential in Organic Electronics and Photovoltaics

Organic materials are at the forefront of research in next-generation electronic and photovoltaic devices due to their potential for low-cost fabrication and flexibility. mdpi.comresearchgate.netnrel.gov The electron-donating nature of the amine group and the electron-accepting potential of the pyridine ring in this compound suggest its possible application in organic electronics. Pyridine derivatives have been explored as components in organic solar cells. mdpi.com

Benzylamine has been used to passivate perovskite solar cells, leading to improved efficiency and stability. nih.gov This suggests that this compound could potentially play a similar role in perovskite or other types of organic solar cells. The molecule could be incorporated as a building block in donor-acceptor type small molecules or polymers for the active layer of organic photovoltaic (OPV) devices. nih.govmdpi.com The properties of such materials could be tuned by modifying the substituents on the benzyl and pyridine rings.

Table 3: Potential Roles of this compound in Organic Photovoltaics

Device ComponentPotential FunctionAnticipated Benefit
Active LayerComponent of a donor-acceptor materialTunable electronic properties
Interfacial LayerPassivation of perovskite or other active layersEnhanced device efficiency and stability
Hole Transport LayerComponent of a hole-transporting materialImproved charge extraction

Application in Sustainable Technologies and Environmental Remediation

The amine and pyridine functionalities of this compound also suggest its potential use in sustainable technologies and environmental remediation. Amine-functionalized materials are widely studied for carbon capture applications due to the reversible reaction of amines with CO₂. nih.govutwente.nlmdpi.comresearchgate.netmdpi.com A benzyl amine-based ion-exchange resin has been investigated as a CO₂ capture adsorbent, showing good thermal and hydrothermal stability. nih.govutwente.nlresearchgate.net Materials incorporating this compound could potentially be developed for CO₂ capture from flue gas or the atmosphere.

In the area of environmental remediation, pyridine and its derivatives are found in industrial wastewater and can be challenging to treat. seplite.com Adsorption using activated carbons and ion-exchange resins are common methods for the removal of pyridine derivatives from aqueous solutions. researchgate.netseplite.com Functionalized polymers or sorbents containing this compound could be designed for the selective removal of pollutants from water through coordination or other intermolecular interactions. Furthermore, the biodegradation of pyridine in soil and wastewater has been observed, suggesting that materials derived from this compound may have pathways for environmental degradation. nih.gov

Future Research Directions

Advanced Exploration of Structure-Activity Relationships for Novel Biological Targets

Future research will likely focus on a more profound and systematic exploration of the structure-activity relationships (SAR) of N-benzylpyridin-3-amine derivatives against a broader and more diverse array of biological targets. While the pyridine (B92270) motif is recognized for a wide spectrum of biological activities, including anticancer and antimicrobial effects, detailed SAR studies for this specific isomer are less common.

A primary direction will be the synthesis of new libraries of this compound analogs with systematic modifications to both the pyridine and benzyl (B1604629) rings. This will involve introducing a variety of substituents—such as electron-donating and electron-withdrawing groups, halogens, and bulky moieties—at different positions to probe their influence on biological activity. For instance, studies on related pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity against various cancer cell lines. Investigating these substitutions on the this compound core could lead to the identification of potent and selective anticancer agents.

Furthermore, research could target novel biological entities, such as specific kinases or deubiquitinating enzymes, which are increasingly recognized as crucial in disease pathogenesis. For example, N-benzyl pyridinone derivatives have been analyzed as inhibitors of p38α MAP kinase, an important target for anti-cytokine activity. A focused SAR exploration could uncover derivatives of this compound with high potency and selectivity for such targets, opening new therapeutic avenues.

Table 1: Proposed Substitutions for Future SAR Studies of this compound Derivatives

Ring Position Substituent Type Rationale Potential Target Class
Pyridine Ring (Positions 2, 4, 5, 6) Electron-donating groups (-OCH3, -OH, -NH2) Enhance binding affinity and biological activity. Kinases, Anticancer Targets
Pyridine Ring (Positions 2, 4, 5, 6) Electron-withdrawing groups (-NO2, -CN, -CF3) Modulate electronic properties and metabolic stability. Various Enzymes
Benzyl Ring (Ortho, Meta, Para) Halogens (F, Cl, Br) Improve pharmacokinetic properties and binding interactions. Neurological Targets

Integration of Multi-Target Drug Design Strategies

The multifactorial nature of complex diseases like Alzheimer's, Parkinson's, and cancer has highlighted the limitations of the "one molecule, one target" paradigm. Consequently, a significant future research direction for this compound is its integration into multi-target drug design strategies. The N-benzylpiperidine moiety, structurally related to this compound, is a key component of the acetylcholinesterase (AChE) inhibitor Donepezil (B133215) and has been extensively used in developing multi-target-directed ligands (MTDLs) for Alzheimer's disease.

Future work could involve designing hybrid molecules that combine the this compound scaffold with other pharmacophores to simultaneously modulate multiple pathological pathways. For instance, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or to concurrently target AChE and β-secretase-1 (BACE-1). The N-benzyl portion is known to interact with the catalytic anionic site (CAS) of AChE, making this scaffold a promising starting point for such dual inhibitors.

Similarly, for Parkinson's disease, which involves the depletion of dopaminergic neurons, MTDLs could be developed to target both monoamine oxidase (MAO) enzymes and other relevant receptors. The versatility of the this compound structure allows for its conjugation with other active moieties to create novel compounds with a broader spectrum of activity, potentially leading to more effective treatments for these complex neurodegenerative disorders.

Development of Novel Catalytic Systems for Challenging Transformations

The synthesis and functionalization of this compound and its derivatives will benefit significantly from the development of new and more efficient catalytic systems. Future research in this area will likely focus on creating catalysts that enable challenging transformations with high selectivity and yield, under milder and more sustainable conditions.

Key areas for advancement include:

Site-Selective C-H Functionalization: Developing catalysts that can directly and selectively activate C-H bonds on either the pyridine or benzyl ring would provide a more atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Advanced C-N Bond Formation: While traditional methods exist, new catalytic approaches for C-N bond formation, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodologies, offer greener alternatives to using alkyl halides. These methods, often employing earth-abundant metal catalysts, can directly couple aminopyridines with alcohols. Further development of catalysts for the selective N-benzylation of 3-aminopyridine (B143674) would be highly valuable.

Asymmetric Catalysis: For derivatives with chiral centers, the development of novel chiral pyridine-derived ligands could enable highly enantioselective syntheses. This is crucial for producing enantiomerically pure compounds, as different enantiomers often exhibit distinct pharmacological activities.

Recent progress in metal-free, site-selective C-N bond-forming reactions for polyhalogenated pyridines also suggests new avenues for synthesizing complex this compound analogs with precise control over substitution patterns.

Refinement and Integration of Advanced Computational Methodologies

Computational chemistry is set to play an increasingly integral role in guiding the future exploration of this compound. The refinement and application of advanced computational techniques will accelerate the design and discovery of new derivatives with desired properties.

Future research should leverage:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to perform detailed studies on the electronic structure, molecular orbitals (HOMO-LUMO), and vibrational spectra of this compound derivatives. These calculations provide fundamental insights into the molecule's reactivity and spectroscopic properties, aiding in structural confirmation and predicting behavior.

Molecular Docking and Dynamics: To rationalize biological activity and guide the design of more potent inhibitors, molecular docking and molecular dynamics (MD) simulations will be essential. These tools can predict the binding modes of this compound derivatives within the active sites of target proteins, identify key interactions, and assess the stability of the ligand-protein complexes over time.

Quantitative Structure-Activity Relationship (QSAR): The development of robust 3D-QSAR models, such as CoMFA and CoMSIA, can help to correlate the structural features of a series of analogs with their biological activities. Such models are invaluable for predicting the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts.

By integrating these computational methodologies, researchers can adopt a more rational, structure-based approach to drug design, reducing the time and cost associated with traditional trial-and-error methods.

Expansion into Emerging Material Applications and Nanotechnology

Beyond its established role in medicinal chemistry, the this compound scaffold holds potential for applications in materials science and nanotechnology. The pyridine moiety is a versatile building block in coordination chemistry and can be used to construct complex supramolecular structures.

Promising future directions include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the this compound ligand can coordinate with metal ions to form MOFs. These materials have potential applications in gas storage, separation, and catalysis. Exploring the self-assembly of this ligand with various metal centers could lead to new materials with unique topologies and functionalities.

Organic Electronics: Pyridine derivatives are being investigated for use in organic light-emitting diodes (OLEDs), particularly as components of hole-transporting materials or thermally activated delayed fluorescence (TADF) emitters. The electronic properties of this compound could be tuned through chemical modification to develop new materials for optoelectronic devices. The introduction of strong donor groups can significantly increase the electron density at the pyridine nitrogen, enhancing its properties for coordination and catalysis.

Nanoparticle Synthesis: Amines can act as surfactants or capping agents in the synthesis of nanoparticles, influencing their morphology and growth. Investigating the role of this compound in the controlled synthesis of metal oxide or other nanoparticles could unlock new methods for producing nanomaterials with tailored properties for catalytic or electronic applications.

This expansion into materials science represents a largely untapped area of research for this compound, offering exciting opportunities for innovation.

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-benzylpyridin-3-amine, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via reductive amination using benzylamine and pyridine-3-carbaldehyde in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance solubility and reaction efficiency.
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Catalyst : Palladium-based catalysts (e.g., Pd/NiO) improve selectivity and yield in hydrogenation reactions (e.g., 84–98% yields reported for similar amines) .
    Characterization employs 1H/13C NMR to confirm amine proton shifts (δ 4.32 ppm for -CH2- in benzyl group) and aromatic signals .

Advanced Synthesis Optimization

Q. Q2: How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

Answer: Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For example:

  • Reaction time reduction : Traditional 24-hour reactions can be completed in <1 hour under microwave conditions (e.g., 300 W, 100°C) .
  • Yield enhancement : Higher purity (>95%) is achievable due to reduced thermal degradation .
    This method is particularly useful for synthesizing structurally complex analogs (e.g., halogenated or sulfonated derivatives) .

Biological Activity Profiling

Q. Q3: What methodologies are recommended for assessing the biological activity of this compound derivatives?

Answer:

  • In vitro assays : Screen for kinase inhibition or antimicrobial activity using enzyme-linked immunosorbent assays (ELISA) or microdilution techniques .
  • Binding studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., IC50 values for kinase inhibitors) .
  • Metabolic stability : Use liver microsomes and HPLC to evaluate compound half-life .

Structural Analog Design

Q. Q4: How can computational modeling guide the design of this compound analogs with enhanced activity?

Answer:

  • Docking simulations : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .
    For example, introducing a bromine atom at the 3-position increases steric bulk, improving selectivity for cancer-related kinases .

Data Contradictions in Bioactivity Studies

Q. Q5: How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

Answer:

  • Meta-analysis : Systematically compare studies using criteria from the Cochrane Handbook (e.g., assessing bias in experimental design) .
  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature, cell lines) .
    For instance, conflicting IC50 values for kinase inhibition may arise from variations in assay buffers or protein purity .

Safety and Handling Protocols

Q. Q6: What safety measures are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and respiratory protection (e.g., P95 masks) to avoid inhalation or dermal exposure .
  • Ventilation : Perform reactions in fume hoods to mitigate volatile organic compound (VOC) emissions .
  • Waste disposal : Neutralize acidic or basic byproducts before disposal to prevent environmental contamination .

Mechanistic Studies

Q. Q7: What advanced techniques elucidate the reaction mechanism of this compound in catalytic processes?

Answer:

  • Kinetic isotope effects (KIE) : Study hydrogen/deuterium exchange to identify rate-limiting steps .
  • In situ spectroscopy : Monitor intermediates via FTIR or Raman during Pd-catalyzed amination .
    For example, Pd/NiO-catalyzed reductive amination proceeds via imine formation followed by hydrogen transfer .

Cross-Disciplinary Applications

Q. Q8: How can this compound derivatives be applied in material science or agrochemistry?

Answer:

  • Coordination chemistry : The pyridine nitrogen acts as a ligand for transition metals (e.g., Ru complexes for C–N bond activation) .
  • Agrochemicals : Modify the benzyl group to enhance herbicidal activity (e.g., trifluoromethyl substitutions improve lipid membrane penetration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.